molecular formula C9H4Br2OS2 B8302882 1-(3,4-Dibromo-2-thienyl)-1-(2-thienyl)methanone

1-(3,4-Dibromo-2-thienyl)-1-(2-thienyl)methanone

Cat. No. B8302882
M. Wt: 352.1 g/mol
InChI Key: JKZAHAPXZJZCME-UHFFFAOYSA-N
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Patent
US04759790

Procedure details

To a solution of 30 g of 3,4-dibromothiophene and 13.5 mL of thiophene-2-carbonylchloride in 120 mL of carbon disulfide was added 16.5 g aluminum trichloride portionwise over 10 minutes. The mixture was stirred for 3 hours, poured into 900 g of ice-water and extracted with methylene chloride. The organic layer was washed with 1N NaOH (aq), water, and dried (MgSO4). Filtration and concentration of the filtrate, in vacuo, afforded an oil which crystallized upon trituration with n-chlorobutane to yield 32 g of the subject compound as an off-white solid, m.p. 105°-109° C.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
13.5 mL
Type
reactant
Reaction Step One
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
900 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:6]([Br:7])=[CH:5][S:4][CH:3]=1.[S:8]1[CH:12]=[CH:11][CH:10]=[C:9]1[C:13](Cl)=[O:14].[Cl-].[Cl-].[Cl-].[Al+3]>C(=S)=S>[Br:1][C:2]1[C:6]([Br:7])=[CH:5][S:4][C:3]=1[C:13]([C:9]1[S:8][CH:12]=[CH:11][CH:10]=1)=[O:14] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
BrC1=CSC=C1Br
Name
Quantity
13.5 mL
Type
reactant
Smiles
S1C(=CC=C1)C(=O)Cl
Name
Quantity
16.5 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Name
Quantity
120 mL
Type
solvent
Smiles
C(=S)=S
Step Two
Name
ice water
Quantity
900 g
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
WASH
Type
WASH
Details
The organic layer was washed with 1N NaOH (aq), water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
Filtration and concentration of the filtrate
CUSTOM
Type
CUSTOM
Details
in vacuo, afforded an oil which
CUSTOM
Type
CUSTOM
Details
crystallized upon trituration with n-chlorobutane

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=C(SC=C1Br)C(=O)C=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 32 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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